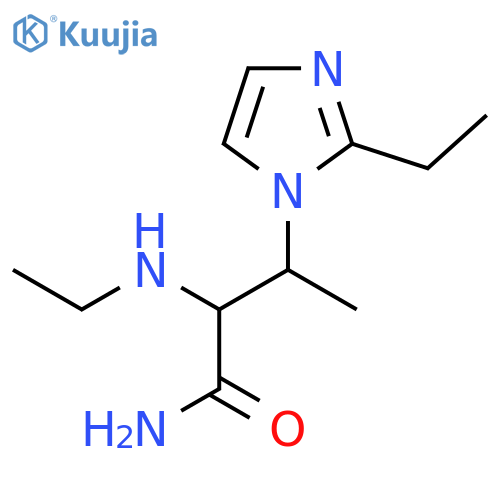Cas no 1995887-90-5 (3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide)

1995887-90-5 structure
商品名:3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide 化学的及び物理的性質
名前と識別子
-
- 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide
- EN300-1140754
- 1995887-90-5
-
- インチ: 1S/C11H20N4O/c1-4-9-14-6-7-15(9)8(3)10(11(12)16)13-5-2/h6-8,10,13H,4-5H2,1-3H3,(H2,12,16)
- InChIKey: YEVTXZHMLPGNPY-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C(C)N1C=CN=C1CC)NCC)N
計算された属性
- せいみつぶんしりょう: 224.16371127g/mol
- どういたいしつりょう: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 72.9Ų
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140754-0.05g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
| Enamine | EN300-1140754-0.5g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1140754-5g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 5g |
$3479.0 | 2023-10-26 | |
| Enamine | EN300-1140754-2.5g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1140754-1.0g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1140754-0.1g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1140754-1g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 1g |
$1200.0 | 2023-10-26 | |
| Enamine | EN300-1140754-0.25g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1140754-10g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 10g |
$5159.0 | 2023-10-26 |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide 関連文献
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
1995887-90-5 (3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
